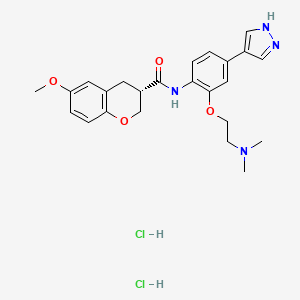

Chroman 1 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H30Cl2N4O4 |

|---|---|

Molecular Weight |

509.4 g/mol |

IUPAC Name |

(3S)-N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide;dihydrochloride |

InChI |

InChI=1S/C24H28N4O4.2ClH/c1-28(2)8-9-31-23-12-16(19-13-25-26-14-19)4-6-21(23)27-24(29)18-10-17-11-20(30-3)5-7-22(17)32-15-18;;/h4-7,11-14,18H,8-10,15H2,1-3H3,(H,25,26)(H,27,29);2*1H/t18-;;/m0../s1 |

InChI Key |

BZROBPNUVVJVJQ-NTEVMMBTSA-N |

Isomeric SMILES |

CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)[C@H]3CC4=C(C=CC(=C4)OC)OC3.Cl.Cl |

Canonical SMILES |

CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)C3CC4=C(C=CC(=C4)OC)OC3.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Chroman 1 Dihydrochloride: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chroman 1 dihydrochloride is a highly potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It exhibits exceptional potency, particularly for the ROCK2 isoform, with picomolar efficacy. This high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of the ROCK signaling pathway. The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding pocket of ROCK, which in turn blocks the phosphorylation of its downstream substrates. This leads to the modulation of a variety of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and apoptosis. Notably, the inhibition of ROCK by Chroman 1 has been shown to influence other critical signaling pathways, including the Transforming Growth Factor-β (TGF-β)/Smad and Wnt/β-catenin pathways, highlighting its potential for broad therapeutic applications. This document provides a comprehensive overview of the mechanism of action of this compound, including its target profile, downstream cellular effects, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Potent and Selective ROCK Inhibition

This compound is a potent inhibitor of both ROCK1 and ROCK2, with a significantly higher affinity for ROCK2.[1][2] It also demonstrates inhibitory activity against Myotonic Dystrophy Kinase-related Cdc42-binding Kinase (MRCK), albeit at a much lower potency.[1] The inhibitory action of Chroman 1 is achieved by blocking the ATP-binding site of the kinase, thereby preventing the transfer of phosphate to its substrates.[3]

Kinase Inhibition Profile

The inhibitory potency of this compound against its primary targets has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | IC50 Value |

| ROCK2 | 1 pM |

| ROCK1 | 52 pM |

| MRCK | 150 nM |

| Data sourced from multiple suppliers and research articles.[1][2] |

Key Signaling Pathways Modulated by this compound

The primary consequence of ROCK inhibition by Chroman 1 is the disruption of the RhoA/ROCK signaling cascade, which has wide-ranging effects on cellular function. Furthermore, emerging evidence indicates significant crosstalk between the ROCK pathway and other fundamental signaling networks, namely the TGF-β/Smad and Wnt/β-catenin pathways.

The RhoA/ROCK Signaling Pathway

The RhoA/ROCK pathway is a central regulator of the actin cytoskeleton.[4] Upon activation by upstream signals, the small GTPase RhoA binds to and activates ROCK. Activated ROCK then phosphorylates a number of downstream targets, leading to increased actomyosin contractility and changes in cell morphology and motility.[4] Chroman 1, by inhibiting ROCK, effectively blocks these downstream events.

A key downstream effect of ROCK activation is the inhibition of Myosin Light Chain Phosphatase (MLCP) and the direct phosphorylation of Myosin Light Chain (MLC).[4] This leads to an increase in phosphorylated MLC (pMLC), which promotes the assembly of actin-myosin filaments and cellular contraction. Chroman 1 has been shown to effectively inhibit the phosphorylation of MLC in a cellular context, with an IC50 value of less than 4 nM.[5]

Crosstalk with the TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and extracellular matrix production.[6] Recent studies have revealed that ROCK2 can negatively regulate TGF-β signaling by promoting the lysosomal degradation of TGF-β type I receptors.[1][7] By inhibiting ROCK2, Chroman 1 may therefore potentiate TGF-β signaling, a mechanism that could have significant implications in both normal physiology and disease.

Crosstalk with the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental to embryonic development and tissue homeostasis.[8] There is evidence to suggest that the RhoA/ROCK pathway can act as a negative regulator of canonical Wnt signaling.[9] Specifically, activation of RhoA/ROCK can lead to the destabilization and subsequent degradation of β-catenin, the central mediator of the canonical Wnt pathway.[9] Therefore, by inhibiting ROCK, Chroman 1 may lead to the stabilization and nuclear accumulation of β-catenin, thereby activating Wnt target gene expression.

Cellular Effects and Applications

The potent inhibition of ROCK signaling by this compound translates into a range of significant cellular effects, making it a valuable reagent in various research applications, particularly in the field of stem cell biology.

Promotion of Stem Cell Survival

One of the most well-documented applications of Chroman 1 is its ability to enhance the survival of human pluripotent stem cells (hPSCs), especially after single-cell dissociation, a process that typically induces high rates of apoptosis (anoikis).[6][10] This pro-survival effect is a direct consequence of ROCK inhibition, which prevents the hyperactivation of the actin-myosin cytoskeleton that leads to membrane blebbing and cell death.[6] Chroman 1 is a key component of the CEPT cocktail, a combination of small molecules (Chroman 1, Emricasan, Polyamines, and trans-ISRIB) that dramatically improves the viability and cloning efficiency of hPSCs.[10]

Inhibition of Apoptosis

In addition to its role in preventing anoikis, Chroman 1 has been shown to inhibit other forms of apoptosis. For instance, treatment of human pluripotent stem cells with 50 nM Chroman 1 for 24 hours was found to inhibit the activation of caspase-3/7, key executioner caspases in the apoptotic cascade.[1]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the ability of Chroman 1 to inhibit the phosphorylation of a substrate by a specific kinase (e.g., ROCK1, ROCK2).

Materials:

-

Purified recombinant kinase (ROCK1, ROCK2, etc.)

-

Kinase-specific substrate (e.g., Myelin Basic Protein)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)

-

This compound stock solution (in DMSO)

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter and vials

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a microcentrifuge tube, combine the kinase, substrate, and the appropriate dilution of Chroman 1 or vehicle (DMSO).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of Chroman 1 and determine the IC50 value by non-linear regression analysis.

Cell-Based Myosin Light Chain Phosphorylation Assay (Western Blot)

This assay determines the effect of Chroman 1 on the phosphorylation of Myosin Light Chain (MLC) in a cellular context.

Materials:

-

Cell line of interest (e.g., A7r5 rat aortic smooth muscle cells)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-MLC (Ser19), anti-total MLC

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MLC overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total MLC to normalize for protein loading.

-

Quantify the band intensities and calculate the ratio of phospho-MLC to total MLC for each treatment condition.

Conclusion

This compound is a powerful and highly selective research tool for the investigation of ROCK signaling. Its primary mechanism of action, the potent inhibition of ROCK1 and particularly ROCK2, leads to a cascade of downstream effects, most notably the modulation of the actin cytoskeleton. The emerging understanding of the crosstalk between the ROCK pathway and other critical signaling networks, such as TGF-β/Smad and Wnt/β-catenin, further underscores the broad biological significance of this inhibitor. The detailed experimental protocols provided herein offer a foundation for researchers to further elucidate the intricate roles of ROCK signaling in health and disease, and to explore the therapeutic potential of selective ROCK inhibition.

References

- 1. scilit.com [scilit.com]

- 2. protein.bio.msu.ru [protein.bio.msu.ru]

- 3. Quantifying myosin light chain phosphorylation in single adherent cells with automated fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. RhoA/Rock activation represents a new mechanism for inactivating Wnt/β-catenin signaling in the aging-associated bone loss — BIOQUANT [bioquant.com]

- 6. researchgate.net [researchgate.net]

- 7. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small molecule-mediated TGFβ Type II receptor degradation promotes cardiomyogenesis in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RhoA/Rock activation represents a new mechanism for inactivating Wnt/β-catenin signaling in the aging-associated bone loss - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crosstalk between signaling pathways (Rho/ROCK, TGF-β and Wnt/β-Catenin Pathways/ PI3K-AKT-mTOR) in Cataract: A Mechanistic Exploration and therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Chroman 1 Dihydrochloride in Inhibiting Caspase-3/7 Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Chroman 1 dihydrochloride, a highly potent and selective small molecule inhibitor, and its role in the downstream inhibition of caspase-3/7 activation. We will explore its mechanism of action, present quantitative data on its inhibitory activity, detail relevant experimental protocols, and visualize the associated cellular pathways and workflows.

Introduction to this compound

This compound is a highly potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1][2][3] Its primary mechanism of action is blocking the ATP-binding site of ROCK, thereby inhibiting its kinase activity.[4] This compound has demonstrated significantly greater potency for ROCK2 over ROCK1 and remarkable selectivity against a wide range of other kinases, making it a precise tool for cellular research and a potential candidate for therapeutic development.[1][3][5][6] The inhibition of the ROCK pathway by Chroman 1 has been shown to protect cells from apoptosis, a process in which caspase-3 and caspase-7 play a crucial executive role.[7]

The Central Role of Caspase-3 and Caspase-7 in Apoptosis

Caspase-3 and Caspase-7 are members of the cysteine-aspartic acid protease (caspase) family and are considered the primary "executioner" caspases in the apoptotic pathway.[8][9] Both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic signaling pathways converge on the activation of these two caspases.[8][9][10][11] Once activated, caspase-3 and -7 cleave a multitude of cellular protein substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[8][10][11]

Mechanism of Action: How Chroman 1 Inhibits Caspase-3/7 Activation

Chroman 1 is not a direct inhibitor of caspases. Instead, its inhibitory effect on caspase-3/7 activation is a downstream consequence of its potent inhibition of the ROCK pathway. The ROCK signaling cascade is heavily involved in cellular processes that can lead to apoptosis, such as cell contraction and membrane blebbing, particularly in response to cellular stress like dissociation or cryopreservation.[7]

By inhibiting ROCK, Chroman 1 effectively mitigates these pro-apoptotic signals. This protection from cellular stress prevents the upstream activation of the apoptotic cascade, thereby reducing the subsequent cleavage and activation of the executioner caspase-3 and caspase-7.[1][5] Studies have explicitly shown that treatment with Chroman 1 at nanomolar concentrations inhibits caspase-3/7 activation and reduces apoptosis in sensitive cell types like human pluripotent stem cells (hPSCs).[1][5][7]

Data Presentation: Quantitative Analysis of Chroman 1 Activity

The potency and selectivity of Chroman 1 have been quantified through various kinase assays. The following tables summarize the key inhibitory concentrations (IC₅₀) and observed cellular effects.

Table 1: Inhibitory Potency (IC₅₀) of Chroman 1 Against Key Kinases

| Target Kinase | IC₅₀ Value | Reference(s) |

| ROCK2 | 1 pM | [1][3][4][6] |

| ROCK1 | 52 pM | [1][3][4][6] |

| MRCK | 150 nM | [1][4][6] |

| PKA | >20,000 nM | [2][3][6] |

| AKT1 | >20,000 nM | [3][6] |

Table 2: Cellular Effects of Chroman 1 on Apoptosis and Caspase Activity

| Cell Type | Concentration | Duration | Observed Effect | Reference(s) |

| Human Pluripotent Stem Cells | 50 nM | 24 hours | Reduced number of apoptotic cells and reduced caspase-3/7 activation. | [1][5] |

Experimental Protocols: Measuring Caspase-3/7 Inhibition

A common method to quantify the effect of an inhibitor like Chroman 1 on apoptosis is to measure the activity of caspase-3 and -7 directly in cell culture. Luminescent or fluorescent-based assays are widely used for their high sensitivity and suitability for high-throughput screening.[12]

Protocol: Homogeneous Luminescent Caspase-3/7 Activity Assay

This protocol provides a general framework for assessing caspase-3/7 activity in cells treated with Chroman 1.

Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[11] In the presence of active caspase-3/7, the substrate is cleaved, releasing a substrate for luciferase. This enzymatic reaction generates a luminescent signal that is proportional to the amount of caspase activity.

Materials:

-

Cells of interest plated in white-walled, clear-bottom 96-well plates suitable for luminescence readings.

-

This compound stock solution (e.g., in DMSO).

-

Apoptosis-inducing agent (e.g., Staurosporine) for positive controls.

-

Cell culture medium.

-

Luminescent Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7).

-

Plate shaker.

-

Luminometer capable of reading multi-well plates.

Methodology:

-

Cell Plating: Seed adherent cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to attach overnight.[13] For suspension cells, plate them on the day of the experiment.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the desired final concentrations to the appropriate wells. Include vehicle-only (e.g., DMSO) wells as a negative control.

-

Induction of Apoptosis: To positive control wells and experimental wells, add a known apoptosis-inducing agent. A set of wells should be left as untreated (no inducer, no Chroman 1) and another with only the inducer (positive control).

-

Incubation: Incubate the plate for a period sufficient to induce apoptosis (typically 4-24 hours), depending on the cell type and inducer used.

-

Assay Reagent Preparation: Reconstitute the luminescent caspase-3/7 assay reagent according to the manufacturer's instructions.[12][14] Allow it to equilibrate to room temperature before use.

-

Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of the caspase-3/7 reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[14]

-

Mixing: Place the plate on a plate shaker and mix gently at 300-500 rpm for 30-60 seconds to ensure cell lysis and complete mixing.[14]

-

Signal Stabilization: Incubate the plate at room temperature for 1-3 hours, protected from light, to allow the luminescent signal to stabilize.

-

Measurement: Read the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Subtract the average background luminescence (from cell-free wells) from all experimental readings. Plot the luminescence signal against the concentration of Chroman 1 to determine its inhibitory effect on caspase-3/7 activation.

Conclusion

This compound is a powerful and highly selective ROCK inhibitor. Its role in the inhibition of caspase-3/7 activation is an indirect but significant consequence of its primary mechanism. By blocking the pro-apoptotic signals mediated by the ROCK pathway, Chroman 1 effectively enhances cell survival and reduces the activation of executioner caspases. This makes it an invaluable reagent for research applications requiring the mitigation of apoptosis, such as in the culture and manipulation of pluripotent stem cells and other sensitive cell types.[3][7][15] The detailed protocols and quantitative data provided herein serve as a comprehensive resource for scientists and researchers aiming to utilize Chroman 1 in their studies of apoptosis and cell survival.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Chroman 1 | Rho-Kinases | Tocris Bioscience [tocris.com]

- 4. ROCK inhibitor Chroman 1, Purity ≥98% - CD BioGlyco [bioglyco.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Chroman 1 | ROCK inhibitor | Captivate Bio [captivatebio.com]

- 7. Chroman 1 - Superior ROCK Inhibitor for Cell Survival [captivatebio.com]

- 8. rupress.org [rupress.org]

- 9. pnas.org [pnas.org]

- 10. The molecular mechanism and evolutionary divergence of caspase 3/7-regulated gasdermin E activation [elifesciences.org]

- 11. researchgate.net [researchgate.net]

- 12. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. promega.com [promega.com]

- 15. WO2020077266A1 - Compositions and methods for cell culture - Google Patents [patents.google.com]

Investigating the Structure-Activity Relationship of Chroman 1 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chroman 1 dihydrochloride has emerged as a highly potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of the actin cytoskeleton. Its remarkable potency and isoform selectivity make it a valuable tool for studying cellular processes governed by ROCK signaling and a promising starting point for the development of therapeutics targeting ROCK-related pathologies. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, details relevant experimental methodologies, and explores its interaction with key signaling pathways.

Structure-Activity Relationship of this compound

The inhibitory activity of this compound is intrinsically linked to its distinct chemical architecture. The core of its structure is a chroman ring system, and the spatial arrangement of its substituents is critical for its potent and selective inhibition of ROCK kinases.

A pivotal aspect of the SAR of Chroman 1 is the stereochemistry at the C3 position of the chroman ring. Asymmetric synthesis and subsequent biological evaluation of both enantiomers have demonstrated that the (S)-enantiomer is the eutomer, exhibiting significantly greater inhibitory potency against ROCK compared to its (R)-counterpart.[1] This stereochemical preference underscores the importance of a precise three-dimensional fit within the ATP-binding pocket of the ROCK kinase domain for effective inhibition.

Furthermore, studies on a series of amide-chroman derivatives have shed light on the structural features governing isoform selectivity. Molecular docking studies suggest that hydrophobic interactions play a crucial role in the high potency and selectivity of these compounds.[2][3] Specifically, the interactions with key amino acid residues, such as Lys105 in ROCK1 and Lys121 in ROCK2, are thought to be determinants of the observed isoform preference.[3]

Quantitative Biological Activity

The inhibitory potency of this compound has been quantified against ROCK1 and ROCK2, as well as other related kinases, to establish its selectivity profile. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | IC50 (pM) | Selectivity (fold vs. ROCK1) |

| ROCK2 | 1[4] | 52 |

| ROCK1 | 52[4] | 1 |

| Kinase Target | IC50 (nM) |

| MRCK | 150[4] |

| PKA | >20000[4] |

| AKT1 | >20000[4] |

Table 1: Inhibitory potency and selectivity of this compound.

Experimental Protocols

In Vitro ROCK2 Kinase Inhibition Assay (Representative Protocol)

This protocol is a representative example of an in vitro kinase assay to determine the IC50 of an inhibitor like this compound. Specific conditions may vary based on the available commercial assay kits (e.g., from Cell Biolabs, Sigma-Aldrich, or BPS Bioscience).[2][5][6]

Principle: The assay measures the phosphorylation of a specific substrate by ROCK2 in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically quantified using an antibody that recognizes the phosphorylated substrate, often in an ELISA-based format.

Materials:

-

Recombinant active ROCK2 enzyme

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM Na3VO4, 50 mM β-glycerophosphate, 2 mM DTT)

-

ATP solution

-

ROCK substrate (e.g., recombinant MYPT1) pre-coated on a 96-well plate

-

This compound stock solution (in DMSO)

-

Anti-phospho-MYPT1 (Thr696) antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2 N H2SO4)

-

Wash buffer (e.g., TBS with 0.05% Tween-20)

-

Microplate reader

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in kinase assay buffer.

-

Reaction Setup: Add the diluted inhibitor solutions to the wells of the MYPT1-coated plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Enzyme Addition: Add the diluted ROCK2 enzyme to all wells except the negative control.

-

Initiation of Reaction: Start the kinase reaction by adding the ATP solution to all wells.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Washing: Stop the reaction by washing the plate multiple times with wash buffer to remove the reaction mixture.

-

Primary Antibody Incubation: Add the anti-phospho-MYPT1 antibody to each well and incubate at room temperature for 1 hour.

-

Washing: Wash the plate to remove unbound primary antibody.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate at room temperature for 1 hour.

-

Washing: Wash the plate to remove unbound secondary antibody.

-

Detection: Add the TMB substrate and incubate in the dark until a color change is observed.

-

Stopping the Reaction: Add the stop solution to each well.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Myosin Light Chain (MLC) Phosphorylation Assay (Representative Protocol)

This protocol describes a general method to assess the effect of a ROCK inhibitor on MLC phosphorylation in a cellular context.[7]

Principle: ROCK phosphorylates and inactivates myosin phosphatase, leading to an increase in the phosphorylation of myosin light chain (MLC). Inhibition of ROCK activity by this compound is expected to decrease the levels of phosphorylated MLC (pMLC). This can be quantified using an in-cell ELISA or Western blotting.

Materials:

-

Cell line expressing endogenous ROCK (e.g., A7r5 rat aortic smooth muscle cells)

-

Cell culture medium and supplements

-

This compound

-

Cell lysis buffer (for Western blot)

-

Fixation and permeabilization buffers (for in-cell ELISA)

-

Primary antibodies: anti-phospho-MLC (Thr18/Ser19) and a loading control (e.g., anti-GAPDH or total MLC)

-

Secondary antibodies (HRP- or fluorophore-conjugated)

-

BCA protein assay kit

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescence or fluorescence imaging system

Procedure (In-Cell ELISA):

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified time.

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them (e.g., with 0.1% Triton X-100).

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Primary Antibody Incubation: Incubate the cells with the anti-phospho-MLC antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a labeled secondary antibody.

-

Detection: Add a suitable substrate for the secondary antibody label (e.g., a fluorescent substrate) and measure the signal using a microplate reader.

-

Normalization: Normalize the pMLC signal to the cell number (e.g., by staining with a nuclear dye like DAPI).

Signaling Pathway Interactions

This compound, as a potent ROCK inhibitor, is expected to modulate signaling pathways downstream of ROCK. One of the key pathways influenced by ROCK is the Transforming Growth Factor-β (TGF-β)/Smad pathway.

The interplay between ROCK and TGF-β/Smad signaling is complex and can be context-dependent.[8][9] TGF-β signaling is initiated by the binding of a TGF-β ligand to its receptor, leading to the phosphorylation of Smad2 and Smad3 (pSmad2/3). These activated Smads then form a complex with Smad4 and translocate to the nucleus to regulate gene expression.[10][11]

ROCK can influence this pathway at multiple levels. In some cellular contexts, ROCK inhibition has been shown to enhance TGF-β-induced Smad2/3 phosphorylation and nuclear translocation, thereby promoting certain TGF-β responses.[12] Conversely, other studies have indicated that ROCK2 can act as a negative regulator of the TGF-β signaling pathway.[8] The effect of ROCK inhibition on TGF-β signaling can also be isoform-specific, with ROCK1 and ROCK2 potentially having opposing effects.[9] Therefore, the precise impact of this compound on the TGF-β/Smad pathway is likely to be cell-type and stimulus-dependent.

Conclusion

This compound is a powerful research tool characterized by its high potency and selectivity for ROCK2. The structure-activity relationship studies have highlighted the critical role of the (S)-stereochemistry at the C3 position of the chroman core for its inhibitory activity. The provided representative experimental protocols offer a framework for the in vitro and cellular characterization of Chroman 1 and similar ROCK inhibitors. The intricate relationship between ROCK signaling and the TGF-β/Smad pathway suggests that this compound could be instrumental in dissecting the context-specific roles of ROCK in various physiological and pathological processes. Further investigation into these complex interactions will be crucial for realizing the full therapeutic potential of targeting the ROCK pathway.

References

- 1. Linking TGF-beta-mediated Cdc25A inhibition and cytoskeletal regulation through RhoA/p160(ROCK) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. media.cellsignal.com [media.cellsignal.com]

- 4. Chroman 1 | ROCK inhibitor | Captivate Bio [captivatebio.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Rho-Kinase 1/2 Inhibition Prevents Transforming Growth Factor-β-Induced Effects on Pulmonary Remodeling and Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. opposing-effects-of-rho-associated-coiled-coil-kinase-1-rock1-and-rock2-on-tgf-smad-signaling - Ask this paper | Bohrium [bohrium.com]

- 10. TGF-β induces Smad2 Phosphorylation, ARE Induction, and Trophoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Transforming Growth Factor-β/Smad Signaling Improves Regeneration of Small-for-Size Rat Liver Grafts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rho/ROCK Inhibition Promotes TGF-β3-Induced Tenogenic Differentiation in Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

Chroman 1 Dihydrochloride: A Deep Dive into its Potent Inhibition of the RhoA/ROCK Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Chroman 1 dihydrochloride, a highly potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). We delve into its mechanism of action, focusing on its effects on the RhoA/ROCK signaling pathway, a critical regulator of various cellular processes. This document summarizes key quantitative data, provides detailed experimental protocols for assessing pathway modulation, and visualizes the core signaling cascade and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals investigating therapeutic applications of ROCK inhibition.

Introduction to the RhoA/ROCK Signaling Pathway

The RhoA/ROCK signaling pathway is a fundamental cellular signaling cascade that plays a pivotal role in regulating a wide array of cellular functions. The pathway is initiated by the activation of the small GTPase, RhoA. In its active, GTP-bound state, RhoA interacts with and activates its downstream effector, ROCK. ROCK, a serine/threonine kinase, exists in two isoforms, ROCK1 and ROCK2. Activated ROCK phosphorylates numerous substrates, leading to the regulation of actin cytoskeleton dynamics, cell adhesion, migration, proliferation, and apoptosis.[1][2][3] Dysregulation of the RhoA/ROCK pathway has been implicated in the pathophysiology of various diseases, including cardiovascular disorders, cancer, and neurodegenerative diseases, making it a prime target for therapeutic intervention.

This compound: A Potent and Selective ROCK Inhibitor

This compound has emerged as a highly potent and selective inhibitor of ROCK, demonstrating significantly greater potency against ROCK2 compared to ROCK1.[4][5] Its high selectivity minimizes off-target effects, making it a valuable tool for both basic research and as a potential therapeutic agent.[6]

Quantitative Analysis of this compound Activity

The inhibitory activity of this compound has been quantified against several kinases, highlighting its potency and selectivity for the ROCK isoforms.

| Target Kinase | IC50 Value | Reference |

| ROCK2 | 1 pM | [4][5] |

| ROCK1 | 52 pM | [4][5] |

| MRCKα (Cdc42-binding kinase) | 127 nM / 150 nM | [4][5][7] |

| PKA (Protein Kinase A) | 1,740 nM / >20,000 nM | [6][7] |

| AKT1 | >20,000 nM | [6] |

| MLC (Myosin Light Chain) Phosphorylation (Cell-based assay) | <4 nM | [7][8] |

Table 1: Inhibitory Potency of this compound against Various Kinases. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. The data demonstrates the exceptional potency of Chroman 1 for ROCK2 and its high selectivity over other related kinases.

Visualizing the RhoA/ROCK Signaling Pathway and Inhibition by Chroman 1

The following diagram illustrates the core components of the RhoA/ROCK signaling pathway and the point of intervention for this compound.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to assess the effect of compounds like this compound on the RhoA/ROCK pathway.

RhoA Activation Assay (Pull-down Method)

This assay is designed to specifically isolate and quantify the active, GTP-bound form of RhoA from cell or tissue lysates.

Principle: Active RhoA-GTP binds with high affinity to the Rho-binding domain (RBD) of its effector proteins, such as Rhotekin. This interaction is utilized to selectively pull down active RhoA using RBD-conjugated agarose beads. The amount of pulled-down RhoA is then quantified by Western blotting.[9][10]

Materials:

-

RhoA Activation Assay Kit (containing Rhotekin-RBD agarose beads, lysis/wash buffer, and positive/negative controls)

-

Cell or tissue samples

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Protease and phosphatase inhibitor cocktails

-

SDS-PAGE gels and buffers

-

PVDF or nitrocellulose membranes

-

Primary antibody against RhoA

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Gel imaging system

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluence and treat with this compound or other compounds for the specified time and concentration.

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

Pull-down of Active RhoA:

-

Normalize the protein concentration of all samples with lysis buffer.

-

To 500-800 µg of total protein, add an appropriate volume of Rhotekin-RBD agarose beads.

-

Incubate the mixture at 4°C for 1 hour with gentle agitation.

-

-

Washing:

-

Pellet the beads by centrifugation at 5,000 x g for 1 minute at 4°C.

-

Carefully aspirate the supernatant.

-

Wash the beads three times with 0.5 mL of wash buffer, centrifuging and aspirating the supernatant after each wash.

-

-

Elution and Sample Preparation:

-

After the final wash, remove all supernatant.

-

Resuspend the bead pellet in 2X SDS-PAGE sample buffer.

-

Boil the samples for 5 minutes to elute the bound proteins.

-

Centrifuge briefly to pellet the beads.

-

-

Western Blot Analysis:

-

Load the supernatant (containing the pulled-down active RhoA) and an aliquot of the total cell lysate onto an SDS-PAGE gel.

-

Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with a primary antibody specific for RhoA.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for active RhoA and total RhoA. The level of RhoA activation is expressed as the ratio of active RhoA to total RhoA.

ROCK Activity Assay (In Vitro Kinase Assay)

This assay measures the kinase activity of ROCK by quantifying the phosphorylation of a specific substrate.

Principle: This enzyme immunoassay detects the phosphorylation of a ROCK substrate, typically the Myosin Phosphatase Target subunit 1 (MYPT1), at a specific threonine residue (Thr696).[11][12] The assay can be performed with purified ROCK enzyme or with ROCK immunoprecipitated from cell or tissue lysates.

Materials:

-

ROCK Activity Assay Kit (containing MYPT1-coated microplate, active ROCK enzyme control, kinase reaction buffer, anti-phospho-MYPT1 antibody, HRP-conjugated secondary antibody, and substrate)

-

Cell or tissue lysates (or purified ROCK enzyme)

-

ATP solution

-

Stop solution

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates as described in the RhoA activation assay protocol, or use a purified active ROCK enzyme.

-

Kinase Reaction:

-

Add the sample (cell lysate or purified ROCK) to the wells of the MYPT1-coated microplate.

-

Include a positive control (active ROCK enzyme) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding the kinase reaction buffer containing ATP.

-

Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

-

-

Stopping the Reaction: Stop the kinase reaction by adding a stop solution (e.g., EDTA) or by washing the wells.

-

Detection of Phosphorylation:

-

Wash the wells three times with the provided wash buffer.

-

Add the diluted anti-phospho-MYPT1 (Thr696) antibody to each well and incubate at room temperature for 1 hour.

-

Wash the wells again three times.

-

Add the diluted HRP-conjugated secondary antibody and incubate at room temperature for 1 hour.

-

Wash the wells a final three times.

-

-

Signal Development and Measurement:

-

Add the chromogenic substrate (e.g., TMB) to each well and incubate until a color change is observed.

-

Stop the color development by adding a stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: The absorbance is directly proportional to the amount of phosphorylated MYPT1, which reflects the ROCK activity in the sample.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for investigating the effects of a compound like this compound on the RhoA/ROCK signaling pathway.

Conclusion

This compound is a powerful and selective tool for the investigation of the RhoA/ROCK signaling pathway. Its exceptional potency for ROCK2 makes it a valuable compound for dissecting the specific roles of this isoform in health and disease. The detailed protocols and workflows provided in this guide are intended to support the research community in further exploring the therapeutic potential of ROCK inhibition. As our understanding of the intricacies of the RhoA/ROCK pathway grows, so too will the opportunities for developing novel and effective treatments for a wide range of debilitating conditions.

References

- 1. Quantitation of RhoA activation: differential binding to downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RhoA/ROCK Pathway Activation is Regulated by AT1 Receptor and Participates in Smooth Muscle Migration and Dedifferentiation via Promoting Actin Cytoskeleton Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histamine-induced biphasic activation of RhoA allows for persistent RhoA signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Chroman 1 | ROCK inhibitor | Captivate Bio [captivatebio.com]

- 7. caymanchem.com [caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. RhoA activation assay [bio-protocol.org]

- 10. Rho activation assay [bio-protocol.org]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. content.abcam.com [content.abcam.com]

Chroman 1 Dihydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chroman 1 dihydrochloride has emerged as a highly potent and selective inhibitor of Rho-associated coiled-coil kinase (ROCK), demonstrating significant promise in the field of stem cell research and regenerative medicine. Its remarkable efficacy in enhancing the survival of human pluripotent stem cells (hPSCs) upon dissociation has positioned it as a superior alternative to older-generation ROCK inhibitors. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, offering detailed experimental protocols and data for researchers in the field.

Introduction

The dissociation of human pluripotent stem cells (hPSCs) into single cells typically induces significant apoptosis, a major bottleneck in various applications such as single-cell cloning, gene editing, and large-scale cell expansion. This process is largely mediated by the hyperactivation of the ROCK signaling pathway. The development of small molecule inhibitors of ROCK has been instrumental in overcoming this challenge.

Chroman 1 was identified as a best-in-class ROCK inhibitor through quantitative high-throughput screening.[1] It exhibits exceptional potency, particularly against ROCK2, and high selectivity over other kinases.[2][3][4] This enhanced potency and selectivity translate to greater effectiveness at lower concentrations compared to previously used inhibitors like Y-27632, minimizing off-target effects.[2] Chroman 1 is a key component of the CEPT cocktail, a combination of small molecules that provides comprehensive cytoprotection to hPSCs.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (3S)-N-[2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-3,4-dihydro-6-methoxy-2H-1-benzopyran-3-carboxamide dihydrochloride | [5] |

| Molecular Formula | C₂₄H₂₈N₄O₄ · 2HCl | [5] |

| Molecular Weight | 509.43 g/mol | [5] |

| CAS Number | 1273579-40-0 | [3] |

| Solubility | Soluble in DMSO (>50 mg/mL) and water (2.55 mg/mL) | [5][6] |

| Storage | Store at -20°C as a solid. Stock solutions in DMSO can be stored at -80°C for up to a year. | [4][7] |

Synthesis of this compound

The synthesis of Chroman 1 involves an asymmetric approach to establish the chiral center in the chroman core, followed by coupling with a substituted aniline derivative. The following protocol is adapted from the supplementary information of Chen et al., MedChemComm, 2011, 2, 73-75.

Synthesis Workflow

Caption: Workflow for the asymmetric synthesis of this compound.

Experimental Protocol

Step 1: Asymmetric Hydrogenation to (S)-6-methoxychroman-3-carboxylic acid

A solution of 6-methoxychromene-3-carboxylic acid in methanol is subjected to asymmetric hydrogenation using a chiral ruthenium catalyst, such as (R)-BINAP-Ru(II)Cl₂, under a hydrogen atmosphere. The reaction proceeds at a controlled temperature and pressure until completion. The resulting (S)-6-methoxychroman-3-carboxylic acid is then isolated and purified.

Step 2: Synthesis of the Aniline Moiety

The synthesis of N¹-(2-amino-5-(1H-pyrazol-4-yl)phenyl)-N²,N²-dimethylethane-1,2-diamine involves a multi-step sequence starting from commercially available materials, which includes nitration, Suzuki coupling, and reduction of the nitro group to the corresponding aniline.

Step 3: Amide Coupling

(S)-6-methoxychroman-3-carboxylic acid and the synthesized aniline derivative are coupled using a standard peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxy-7-azabenzotriazole (HOAt) in a suitable solvent like dichloromethane (DCM). The reaction is stirred at room temperature until completion.

Step 4: Boc Deprotection and Salt Formation

If a Boc-protected pyrazole precursor is used for the aniline moiety, the Boc group is removed by treatment with a strong acid, such as hydrochloric acid in dioxane. The final product, this compound, is then precipitated, collected by filtration, and dried.

Biological Activity and Mechanism of Action

Chroman 1 is a potent inhibitor of the ROCK signaling pathway, which plays a crucial role in regulating the actin cytoskeleton.[2] Inhibition of ROCK prevents the phosphorylation of downstream targets, including myosin light chain, thereby reducing actomyosin contractility and preventing apoptosis in dissociated hPSCs.[8]

Signaling Pathway

Caption: Inhibition of the ROCK signaling pathway by Chroman 1 promotes cell survival.

In Vitro Potency and Selectivity

Chroman 1 demonstrates picomolar potency against ROCK2 and high selectivity over ROCK1 and other kinases.[3][4]

| Kinase Target | IC₅₀ | Reference |

| ROCK1 | 52 pM | [3][4] |

| ROCK2 | 1 pM | [3][4] |

| MRCK | 150 nM | [3][4] |

| PKA | >20,000 nM | [2] |

| AKT1 | >20,000 nM | [2] |

Experimental Protocols

ROCK Kinase Inhibition Assay (HTRF)

This protocol is a general guideline for a Homogeneous Time-Resolved Fluorescence (HTRF) based kinase assay.

-

Reagents and Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes

-

Biotinylated substrate peptide (e.g., a derivative of MYPT1)

-

ATP

-

Europium cryptate-labeled anti-phospho-substrate antibody

-

Streptavidin-XL665

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

384-well low-volume white plates

-

HTRF-compatible plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the ROCK enzyme, biotinylated substrate peptide, and the Chroman 1 dilution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a detection mixture containing EDTA, Europium cryptate-labeled antibody, and Streptavidin-XL665.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on an HTRF plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

-

Calculate the HTRF ratio (665/620) and plot the data against the inhibitor concentration to determine the IC₅₀ value.

-

Cell-Based Myosin Light Chain Phosphorylation Assay

This protocol describes the assessment of myosin light chain (MLC) phosphorylation in cultured cells by Western blotting.

-

Reagents and Materials:

-

Human pluripotent stem cells (hPSCs) or other relevant cell line

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-MLC (Ser19), anti-total MLC, and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Plate cells and allow them to adhere.

-

Treat the cells with different concentrations of this compound for a specified duration.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-MLC overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total MLC and the loading control to normalize the data.

-

Conclusion

This compound is a powerful and selective tool for the manipulation of the ROCK signaling pathway. Its discovery and application, particularly in the context of the CEPT cocktail, have significantly advanced the field of stem cell biology by providing a robust method for enhancing cell viability and facilitating complex cellular manipulations. The detailed synthetic and experimental protocols provided in this guide are intended to support further research and development involving this promising small molecule.

References

- 1. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 5. Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of Rapid Myosin Regulatory Light Chain Phosphorylation Using High-Throughput In-Cell Western Assays: Comparison to Western Immunoblots - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Chemical Properties and Stability of Chroman 1 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chroman 1 dihydrochloride is a potent and highly selective inhibitor of Rho-associated coiled-coil kinase (ROCK), a key enzyme involved in the regulation of the actin cytoskeleton.[1] This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, intended to support researchers and professionals in drug development and cellular research. The information presented herein is a compilation of data from various sources, aimed at providing a detailed understanding of this compound's physicochemical characteristics.

Chemical and Physical Properties

This compound is a synthetic small molecule with a complex chemical structure. Its systematic name is (3S)-N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide dihydrochloride.

Physicochemical Parameters

| Property | Value | Source |

| Chemical Formula | C₂₄H₂₈N₄O₄ · 2HCl | [2] |

| Molecular Weight | 509.43 g/mol | [2] |

| Appearance | White to pink solid | [3] |

| Purity | ≥98% (by HPLC) | [2] |

| pKa | Data not available | |

| Melting Point | Data not available |

Solubility

The solubility of this compound has been reported in various solvents. The compound exhibits good solubility in dimethyl sulfoxide (DMSO), a common solvent for in vitro biological assays. Its solubility in aqueous solutions is more limited.

| Solvent | Solubility | Source |

| DMSO | ≥ 40 mg/mL | [4] |

| Ethanol | Sparingly soluble (1-10 mg/mL) | [5] |

| Water | Insoluble | [6] |

Stability and Storage

Proper storage and handling are crucial to maintain the integrity and activity of this compound. The following table summarizes the recommended storage conditions and stability information for the compound in both solid and solution forms.

| Form | Storage Temperature | Duration | Source | |---|---|---| | Solid (Powder) | -20°C | 3 years |[6] | | | 4°C | 2 years |[7] | | In Solvent (DMSO) | -80°C | 1 year |[6] | | | -20°C | 6 months |[7] |

It is recommended to store the solid compound under desiccating conditions.[2] When preparing stock solutions, it is advisable to aliquot them into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.

Mechanism of Action and Signaling Pathway

Chroman 1 is a highly potent inhibitor of ROCK, with significantly greater selectivity for ROCK2 over ROCK1.[1][8] The IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme activity by half, demonstrate this selectivity.

| Target | IC₅₀ | Source |

| ROCK1 | 52 pM | [7] |

| ROCK2 | 1 pM | [7] |

| MRCK | 150 nM | [7] |

| PKA | >20,000 nM | [1] |

| AKT1 | >20,000 nM | [1] |

The ROCK signaling pathway plays a critical role in various cellular processes, including cell adhesion, migration, proliferation, and apoptosis. The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK. Activated ROCK phosphorylates a variety of downstream substrates, leading to the assembly of actin-myosin filaments and the generation of contractile forces. By inhibiting ROCK, Chroman 1 disrupts these downstream events.

References

- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

- 5. Asymmetric synthesis of potent chroman-based Rho kinase (ROCK-II) inhibitors - MedChemComm (RSC Publishing) DOI:10.1039/C0MD00194E [pubs.rsc.org]

- 6. Document: Asymmetric synthesis of potent chroman-based Rho kinase (ROCK-II) inhibitors (CHEMBL3217726) - ChEMBL [ebi.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. pharma.gally.ch [pharma.gally.ch]

Technical Guide: The Role of Chroman 1 Dihydrochloride in Mitigating Apoptosis in Human Pluripotent Stem Cells

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Human pluripotent stem cells (hPSCs) hold immense promise for regenerative medicine, but their utility is hampered by extreme sensitivity to stress, particularly dissociation into single cells, which triggers rapid apoptosis. This technical guide delves into the mechanism and application of Chroman 1 dihydrochloride, a next-generation ROCK inhibitor, for enhancing hPSC survival. We provide a comparative analysis against the conventional inhibitor Y-27632, detailed experimental protocols for evaluating its efficacy, and a mechanistic overview of the signaling pathways involved. The data demonstrates that Chroman 1 is a more potent, selective, and effective cytoprotective agent, marking a significant advancement in hPSC culture and biomanufacturing.

Introduction: The Challenge of hPSC Survival

Human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), are defined by their capacity for self-renewal and differentiation into any cell type in the body[1]. These properties make them invaluable for disease modeling, drug discovery, and cell-based therapies. However, a major bottleneck in harnessing their potential is their poor survival rate in vitro. Unlike many cell lines, hPSCs are highly susceptible to apoptosis following routine but necessary procedures like single-cell passaging, cryopreservation, and gene editing[1][2].

This dissociation-induced apoptosis is primarily mediated by the hyperactivation of the Rho-associated coiled-coil kinase (ROCK) signaling pathway[3][4]. For years, the go-to solution has been the use of the ROCK inhibitor Y-27632[1]. While effective to an extent, its use is associated with off-target effects and suboptimal cytoprotection[1][5]. Recently, Chroman 1 was identified as a superior ROCK inhibitor that offers significantly improved potency, selectivity, and protection against apoptosis in hPSCs[2][6].

Mechanism of Action: ROCK Pathway Inhibition

The survival of hPSCs is critically dependent on maintaining cell-cell and cell-matrix adhesions[3]. When hPSCs are dissociated into a single-cell suspension, the disruption of E-cadherin-mediated cell-cell junctions triggers a stress response. This leads to the hyperactivation of the small GTPase RhoA, which in turn activates its downstream effector, ROCK[4].

Activated ROCK phosphorylates numerous substrates, most notably Myosin Light Chain (MLC), leading to increased actomyosin contractility and membrane blebbing. This "actomyosin hyperactivation" is a direct trigger for the intrinsic apoptotic cascade, involving the activation of caspases 9, 3, and 7, ultimately leading to programmed cell death[4][6].

Chroman 1 is a potent and highly selective small molecule inhibitor of both ROCK1 and ROCK2 isoforms[5]. By binding to the ATP-binding pocket of ROCK, Chroman 1 prevents the phosphorylation of its downstream targets. This blockade of the ROCK signaling cascade effectively suppresses actomyosin hyperactivation, thereby preventing the initiation of the apoptotic program and promoting the survival of dissociated hPSCs[2][6].

Quantitative Efficacy of Chroman 1

The superiority of Chroman 1 over the first-generation ROCK inhibitor, Y-27632, is evident in its potency, selectivity, and impact on cell survival. Chroman 1 operates at a much lower concentration and demonstrates a significantly greater inhibitory effect on its target kinases.

Table 1: Potency and Selectivity of Chroman 1 vs. Y-27632

| Compound | Target | IC₅₀ (Half-maximal inhibitory conc.) | Standard Working Concentration | Selectivity Profile |

|---|---|---|---|---|

| Chroman 1 | ROCK1 | 52 pM[5][6] | 50 nM [2][5] | >2000-fold selectivity for ROCK2 over related kinases (e.g., MRCK, PKA, AKT1)[5]. No significant off-target kinase inhibition at 50 nM[5]. |

| Y-27632 | ROCK1/2 | ~140-220 nM | 10 µM [2][5] | Known to have off-target effects at the standard 10 µM working concentration[2][5]. |

Table 2: Comparative Improvement in hPSC Survival

| Treatment Condition | Improvement in Cell Survival | Notes |

|---|---|---|

| Chroman 1 (50 nM) | ~25% increase over Y-27632[2][6][7] | Measured during routine single-cell passaging of hPSCs. |

| Chroman 1 + Emricasan (C+E) | ~48% increase over Y-27632[6][7] | Emricasan is a pan-caspase inhibitor that acts synergistically with Chroman 1[1][6]. |

| CEPT Cocktail | Significant enhancement over C+E | A four-factor cocktail (Chroman 1, Emricasan, Polyamines, Trans-ISRIB) that provides robust cytoprotection under extreme stress conditions[1][5][6]. |

Experimental Protocols

Evaluating the anti-apoptotic efficacy of Chroman 1 involves dissociating hPSCs and culturing them in the presence of the compound, followed by a quantitative assessment of cell viability and apoptosis.

Protocol: Assessing Anti-apoptotic Effects of Chroman 1 via Flow Cytometry

This protocol describes a method to quantify apoptosis in dissociated hPSCs using Annexin V and Propidium Iodide (PI) staining.

A. Materials

-

Human pluripotent stem cells (e.g., H9 ESCs or a relevant iPSC line)

-

Matrigel-coated 6-well plates

-

mTeSR™1 medium (or equivalent)

-

Accutase or TrypLE™ Select

-

This compound (stock solution in DMSO)

-

Y-27632 (stock solution in water or DMSO)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

B. hPSC Culture and Dissociation

-

Culture hPSCs on Matrigel-coated plates in mTeSR™1 medium according to standard protocols.

-

Aspirate the culture medium and wash the cells once with DPBS.

-

Add 1 mL of Accutase per well and incubate for 5-7 minutes at 37°C until colonies detach and begin to dissociate.

-

Gently pipette to create a single-cell suspension. Transfer cells to a 15 mL conical tube containing 5 mL of basal medium (e.g., DMEM/F-12).

-

Centrifuge at 200 x g for 5 minutes. Aspirate the supernatant.

-

Resuspend the cell pellet in fresh mTeSR™1 medium and perform a cell count.

C. Cell Plating and Treatment

-

Prepare mTeSR™1 medium for each treatment condition:

-

Control: Medium with vehicle (e.g., 0.1% DMSO).

-

Y-27632: Medium with 10 µM Y-27632.

-

Chroman 1: Medium with 50 nM Chroman 1.

-

-

Plate the single-cell suspension onto new Matrigel-coated plates at a density of 100,000 cells/cm². Use the appropriately supplemented medium for each condition.

-

Incubate the plates for 24 hours at 37°C and 5% CO₂[2].

D. Apoptosis Analysis by Annexin V/PI Staining

-

After 24 hours, collect both floating (apoptotic) and adherent cells. To do this, first collect the supernatant from each well into a flow cytometry tube. Then, wash the well with DPBS and add the wash to the same tube.

-

Lift the remaining adherent cells using Accutase, neutralize, and add them to the same respective flow cytometry tube.

-

Centrifuge all tubes at 300 x g for 5 minutes.

-

Aspirate the supernatant and wash the cell pellet twice with cold DPBS[8].

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension[8][9].

-

Gently vortex and incubate at room temperature in the dark for 15 minutes.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour[9].

E. Data Interpretation

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Quantify the percentage of live cells in the Chroman 1-treated group compared to the Y-27632 and control groups to determine the improvement in survival.

Conclusion

This compound represents a significant advancement in the field of hPSC culture. By providing potent and highly specific inhibition of the ROCK pathway, it robustly protects human pluripotent stem cells from dissociation-induced apoptosis. Its demonstrated superiority over Y-27632, characterized by higher efficacy at a 200-fold lower concentration and minimal off-target effects, makes it an indispensable tool for applications requiring single-cell manipulation[2][5]. The integration of Chroman 1 into routine protocols for cell passaging, cryopreservation, and gene editing can dramatically increase efficiency, reproducibility, and scalability, thereby accelerating the translation of hPSC technology from the laboratory to clinical applications.

References

- 1. cellculturedish.com [cellculturedish.com]

- 2. Chroman 1 - Superior ROCK Inhibitor for Cell Survival [captivatebio.com]

- 3. Inhibition of apoptosis in human induced pluripotent stem cells during expansion in a defined culture using angiopoietin-1 derived peptide QHREDGS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chroman 1 | ROCK inhibitor | Captivate Bio [captivatebio.com]

- 6. A Versatile Polypharmacology Platform Promotes Cytoprotection and Viability of Human Pluripotent and Differentiated Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apoptosis Protocols | USF Health [health.usf.edu]

Methodological & Application

Optimal Concentration of Chroman 1 Dihydrochloride for Enhanced Cell Cryopreservation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is an essential process for the long-term storage of valuable cell lines, primary cells, and tissues, underpinning research, drug development, and clinical applications. However, the freeze-thaw process inherently induces cellular stress, leading to reduced cell viability and functionality. A key mechanism of cell death during cryopreservation is apoptosis, which can be triggered by cellular stress signals. Chroman 1 dihydrochloride, a highly potent and selective inhibitor of Rho-associated coiled-coil kinase (ROCK), has emerged as a superior supplement in cryopreservation media to enhance post-thaw cell survival and recovery.

This compound is significantly more potent than the commonly used ROCK inhibitor Y-27632, demonstrating greater efficacy at much lower concentrations.[1] It is a critical component of the CEPT cocktail, a combination of small molecules designed to protect cells from various stressors.[2][3] These notes provide detailed protocols and data on the optimal use of this compound for cell cryopreservation.

Mechanism of Action: The ROCK Signaling Pathway

The ROCK signaling pathway plays a crucial role in regulating cell shape, adhesion, and apoptosis. During the stress of cryopreservation and thawing, this pathway can become overactivated, leading to detrimental cellular contraction and programmed cell death. This compound acts as a potent inhibitor of both ROCK1 and ROCK2 isoforms, effectively blocking this pro-apoptotic signaling cascade.[3] This inhibition helps to maintain cellular integrity and improve overall cell survival following the freeze-thaw cycle.

References

How to prepare a stock solution of Chroman 1 dihydrochloride for in vitro experiments.

Application Note and Protocol

Authored by: Gemini

Introduction

Chroman 1 is a highly potent and selective inhibitor of Rho-associated coiled-coil kinase (ROCK), with significantly greater potency for ROCK2 (IC50 = 1 pM) over ROCK1 (IC50 = 52 pM).[1][2][3] This selectivity makes it a valuable tool for investigating the specific roles of ROCK2 in various cellular processes. It also displays inhibitory activity against Myosin-light-chain kinase (MRCK).[1][2] Due to its role in pathways such as Wnt and TGF-beta/Smad, Chroman 1 is particularly noted for its cytoprotective effects on pluripotent stem cells (hPSCs), enhancing their survival during dissociation and cryopreservation.[4] This document provides detailed protocols for the preparation of Chroman 1 dihydrochloride stock solutions for use in in vitro experiments, ensuring accurate and reproducible results for researchers in cell biology, regenerative medicine, and drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings. The compound is supplied as a solid, and its stability and solubility are key considerations for stock solution preparation.

| Property | Value | Source |

| Synonyms | (S)-Chroman 1 | [5] |

| Molecular Formula | C24H28N4O4 • 2HCl [XH2O] | [5] |

| Molecular Weight | 527.4 g/mol (dihydrochloride hydrate) | [5][6] |

| Purity | ≥98% | [5] |

| Physical Appearance | White to pink solid | [4] |

Solubility and Storage

Proper storage and selection of an appropriate solvent are critical for maintaining the activity and integrity of this compound.

| Solvent | Solubility | Notes | Source |

| DMSO | ≥ 40 mg/mL | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. | [3][6] |

| Ethanol | Sparingly soluble (1-10 mg/mL) | Not recommended for high concentration stock solutions. | [5] |

| Water | Insoluble | [3] |

Storage Recommendations:

| Form | Storage Temperature | Duration | Notes | Source |

| Solid | -20°C | ≥ 4 years | Store protected from moisture. | [5] |

| Stock Solution in DMSO | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [2][3][7] |

| -80°C | 6 months - 1 year | Preferred for long-term storage. | [1][2][3][7] |

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Optional: Ultrasonic bath

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions to working concentrations.

-

Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.274 mg of the compound (based on a molecular weight of 527.4 g/mol ).

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the powder. For 1 mL of stock solution, add 1 mL of DMSO.

-

Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming to 37°C or brief sonication in an ultrasonic bath can aid in dissolution.[6] Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or at -20°C for short-term use.

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium.

-

Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in your experimental medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of culture medium).

-

Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can be detrimental to cells.

-

Sterilization (Optional): If preparing a large volume of working solution or if sterility is a major concern, the final diluted solution can be filter-sterilized using a 0.22 µm syringe filter.[2][7] This is particularly important if the initial stock was not prepared under aseptic conditions.

Visualization of Pathways and Workflows

Chroman 1 Mechanism of Action

Chroman 1 primarily acts as a potent inhibitor of ROCK2, which is a key downstream effector of the small GTPase RhoA. This inhibition modulates the actin cytoskeleton and cell contractility.

References

Using Chroman 1 dihydrochloride in combination with other small molecules in the CEPT cocktail.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human pluripotent stem cells (hPSCs) and their differentiated derivatives are invaluable tools in basic research, drug discovery, and regenerative medicine. However, a significant hurdle in their application is the inherent sensitivity of these cells to stress, which often leads to extensive cell death during routine culture, single-cell dissociation, cryopreservation, and gene editing.[1][2][3][4] To address this challenge, a polypharmacological approach utilizing a combination of small molecules has been developed. The CEPT cocktail, comprising Chroman 1, Emricasan, Polyamines, and Trans-ISRIB, offers a robust solution for enhancing cell viability and function.[1][3][4]

Chroman 1, a highly potent and selective inhibitor of Rho-associated coiled-coil kinase (ROCK), is a cornerstone of this cocktail.[2][5][6][7][8] It is significantly more potent and selective than the commonly used ROCK inhibitor Y-27632.[2][5][6][9] This document provides detailed application notes and protocols for the use of Chroman 1 dihydrochloride in combination with other small molecules within the CEPT cocktail to improve the survival and function of hPSCs and other sensitive cell types.

Mechanism of Action: The CEPT Cocktail

The CEPT cocktail employs a multi-pronged strategy to protect cells from various stressors by simultaneously targeting key pathways involved in apoptosis, cell contraction, and stress responses.[3][10][11]

-

Chroman 1: As a potent ROCK inhibitor, Chroman 1 blocks the ROCK pathway, which becomes hyperactive upon single-cell dissociation, leading to apoptosis and anoikis (a form of programmed cell death due to loss of cell-matrix interaction).[5][12] By inhibiting ROCK, Chroman 1 prevents detrimental cell contraction.[6][10][12] It has been shown to be more effective at lower doses and more specific than Y-27632, with IC50 values of 1 pM for ROCK2 and 52 pM for ROCK1.[5][7][8]

-

Emricasan: This potent, irreversible pan-caspase inhibitor blocks the downstream executioners of apoptosis, providing a synergistic effect with Chroman 1 to enhance cell survival.[10][12][13]

-

Polyamines: This supplement contains essential polyamines that are crucial for cell growth and have a synergistic effect with the other components, leading to improved cell attachment and protein translation.[10]

-

Trans-ISRIB (Integrated Stress Response Inhibitor): This small molecule inhibits the integrated stress response (ISR), a cellular pathway activated by various stresses.[10][13] By inhibiting the ISR, Trans-ISRIB helps to maintain protein synthesis and further improves cell survival and attachment.[10][12]

Signaling Pathway of the CEPT Cocktail Components

Caption: Signaling pathways targeted by the CEPT cocktail components.

Quantitative Data Summary

The use of the CEPT cocktail has demonstrated significant improvements in cell survival and cloning efficiency across various applications.

| Application | Cell Type | Improvement Metric | Result | Reference |

| Cryopreservation | Cardiomyocytes | Survival Increase vs. DMSO control | 36% | [14] |

| Cryopreservation | Motor Neurons | Survival Increase vs. DMSO control | 63% | [14] |

| Single-Cell Cloning | hPSCs | Cloning Efficiency vs. Y-27632 | Up to 6-fold higher | [15] |

| Single-Cell Cloning | hPSCs | Cloning Efficiency vs. CloneR reagent | 1.5-fold higher | [15] |

| Cell Survival | hPSCs | Survival Improvement vs. Y-27632 | ~25% | [3][6] |

Experimental Protocols

Preparation of CEPT Cocktail Stock Solutions

It is recommended to prepare concentrated stock solutions of each component, which can then be diluted into the cell culture medium to the final working concentration.[16][17][18]

Materials:

-

This compound (powder)

-

Emricasan (powder)

-

Trans-ISRIB (powder)

-

Polyamine Supplement (lyophilized)

-

Dimethyl sulfoxide (DMSO), sterile filtered

-

Deionized water (ddH2O), sterile

Stock Solution Preparation: